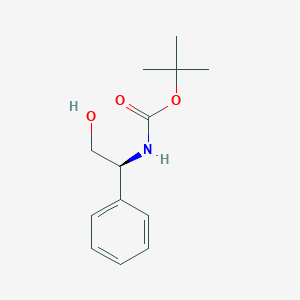

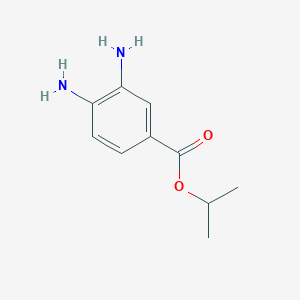

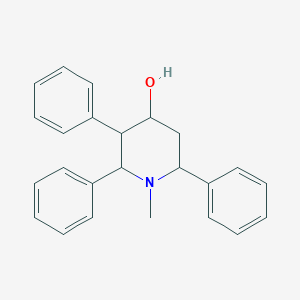

![molecular formula C37H56O3 B040270 2-Propenoic acid, 2-[1-[3,5-bis(1,1-dimethylpropyl)-2-hydroxyphenyl]ethyl]-4,6-bis(1,1-dimethylpropyl)phenyl ester CAS No. 123968-25-2](/img/structure/B40270.png)

2-Propenoic acid, 2-[1-[3,5-bis(1,1-dimethylpropyl)-2-hydroxyphenyl]ethyl]-4,6-bis(1,1-dimethylpropyl)phenyl ester

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-Propenoic acid esters involves various chemical reactions, including direct esterification and the Williamson Reaction. A study by Jiao Jia-ju and Tan Lin (2003) detailed the preparation of a similar compound through Williamson Reaction, highlighting the process's efficiency in producing dimethacrylate derivatives from bisphenol A and chlorohydrin (Jiao & Tan, 2003).

Molecular Structure Analysis

The molecular structure and conformations of α-arylcinnamic acids and their esters, closely related to the target compound, have been extensively studied. Research by R. Stomberg et al. (2001) on the crystal structures of methyl (E)-2,3-bis(3,4-dimethoxyphenyl)propenoate provides insight into the spatial arrangements of these molecules, illustrating the significant influence of stereochemistry on their physical properties (Stomberg et al., 2001).

Chemical Reactions and Properties

L. Jurd and R. Wong (1981) investigated the oxidation reactions of benzylphenol derivatives, yielding benzylic ethers and dimers with complex structures. This study showcases the diverse reactivity and potential for synthesis of multifunctional compounds related to the target chemical (Jurd & Wong, 1981).

Physical Properties Analysis

The physical properties of similar compounds have been the focus of several studies. For instance, the work on dendritic aliphatic polyesters by H. Ihre et al. (1996) delves into the molecular weight and solubility characteristics of these materials, providing a foundation for understanding the physical behaviors of related ester compounds (Ihre et al., 1996).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of compounds structurally similar to 2-Propenoic acid ester, have been explored through various synthetic and analytical approaches. The study by S. Tayebi et al. (2011) on the use of sulfuric acid esters as catalysts highlights innovative methods for enhancing the synthesis of complex organic molecules, shedding light on the chemical versatility of compounds in this class (Tayebi et al., 2011).

Applications De Recherche Scientifique

Biodegradation and Environmental Applications

The chemical compound "2-Propenoic acid, 2-[1-[3,5-bis(1,1-dimethylpropyl)-2-hydroxyphenyl]ethyl]-4,6-bis(1,1-dimethylpropyl)phenyl ester" and related derivatives have been researched for various scientific applications. One significant area of study involves the biodegradation of similar compounds like Bisphenol A (BPA). BPA, structurally similar to the queried compound, is known for its application in industrial and residential products such as polymers and resins. However, due to its classification as an Endocrine Disrupting Chemical (EDC), its biodegradability and fate in the natural environment are of significant interest. A study by Chhaya and Gupte (2013) utilized laccase from Fusarium incarnatum UC-14 in a reverse micelles system to enhance the biodegradability of phenolic environmental pollutants like BPA. The study found significant degradation of BPA, indicating the potential of such systems for the bioremediation of similar hydrophobic phenolic compounds Chhaya & Gupte, 2013.

Material Science and Polymer Synthesis

Another research focus involves the synthesis and characterization of polymers derived from esters similar to the queried compound. For instance, Tagle et al. (2006) synthesized poly(esters) derived from acid dichloride bis(4-chloroformylphenyl)-n-octylmethyl-silane and various diphenols. The polymers were characterized, and their glass transition temperature and thermal stability were determined, showcasing how the polarity of the main chain influences these properties Tagle, Terraza, López, & Leiva, 2006.

Structural Studies and Chemical Transformations

Studies also delve into the structural aspects and chemical transformations of related ester compounds. For instance, the work by Stomberg et al. (2001) explored the conformations of stereoisomers of α-arylcinnamic acids and their esters, providing insights into their molecular structures based on crystallography Stomberg, Li, Lundquist, & Norinder, 2001.

Catalysis and Synthesis

Furthermore, research into the catalysis and synthesis involving similar esters has been noted. For example, Ukai et al. (2006) investigated the Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2, providing a useful method for preparing various functionalized aryl- and alkenyl-carboxylic acids Ukai, Aoki, Takaya, & Iwasawa, 2006.

Propriétés

IUPAC Name |

[2-[1-[2-hydroxy-3,5-bis(2-methylbutan-2-yl)phenyl]ethyl]-4,6-bis(2-methylbutan-2-yl)phenyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H56O3/c1-15-31(38)40-33-28(21-26(35(9,10)17-3)23-30(33)37(13,14)19-5)24(6)27-20-25(34(7,8)16-2)22-29(32(27)39)36(11,12)18-4/h15,20-24,39H,1,16-19H2,2-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLLXWLDRUVCHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C(=C1)C(C)(C)CC)O)C(C)C2=C(C(=CC(=C2)C(C)(C)CC)C(C)(C)CC)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H56O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7051630 | |

| Record name | 2-[1-[3,5-Bis(1,1-dimethylpropyl)-2-hydroxyphenyl]ethyl]-4,6-bis(1,1-dimethylpropyl)phenyl 2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | 2-Propenoic acid, 2-[1-[3,5-bis(1,1-dimethylpropyl)-2-hydroxyphenyl]ethyl]-4,6-bis(1,1-dimethylpropyl)phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

2-Propenoic acid, 2-[1-[3,5-bis(1,1-dimethylpropyl)-2-hydroxyphenyl]ethyl]-4,6-bis(1,1-dimethylpropyl)phenyl ester | |

CAS RN |

123968-25-2 | |

| Record name | 2-[1-[3,5-Bis(1,1-dimethylpropyl)-2-hydroxyphenyl]ethyl]-4,6-bis(1,1-dimethylpropyl)phenyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123968-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antioxidant GS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123968252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-[1-[3,5-bis(1,1-dimethylpropyl)-2-hydroxyphenyl]ethyl]-4,6-bis(1,1-dimethylpropyl)phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[1-[3,5-Bis(1,1-dimethylpropyl)-2-hydroxyphenyl]ethyl]-4,6-bis(1,1-dimethylpropyl)phenyl 2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-(2-hydroxy-3,5-di-tert-pentyl-phenyl)ethyl)-4,6-di-tert-pentylphenyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTIOXIDANT GS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BBL73FIEU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.